molecular formula C18H20FN3O5 B193974 Levofloxacin N-oxide CAS No. 117678-38-3

Levofloxacin N-oxide

Cat. No. B193974
M. Wt: 377.4 g/mol
InChI Key: MVLAUMUQGRQERL-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Levofloxacin N-oxide is an inactive metabolite of the antibiotic levofloxacin . It is also a degradation product of levofloxacin that is formed through exposure to daylight or hydrogen peroxide . Levofloxacin N-oxide does not exhibit significantly genotoxic risks .


Chemical Reactions Analysis

Levofloxacin N-oxide is formed as a degradation product of Levofloxacin when exposed to daylight or hydrogen peroxide . Levofloxacin N-oxide concentrations reached up to 40% of the initial levofloxacin concentration during ozonation at pH 10 .

Scientific Research Applications

Electrochemical Determination in Biological Samples

Research by Rkik, Brahim, and Samet (2017) explored the electrochemical determination of levofloxacin (LEV), an antibiotic, in biological samples like urine and human serum. They used boron-doped diamond as a sensor, identifying an oxidation mechanism that includes the formation of LEV N-oxide. This technique has potential applications in clinical diagnostics and environmental monitoring (Rkik, Brahim, & Samet, 2017).

Transformation in Environmental Treatment Processes

The oxidative transformation of levofloxacin by manganese oxide was studied by Li, Wei, and Du (2015), highlighting the environmental implications. They found significant removal of LEV and proposed a transformation pathway involving oxidation and dealkylation, suggesting that manganese oxide could be important in natural attenuation of LEV in environmental matrices (Li, Wei, & Du, 2015).

Novel Drug Delivery Systems

A study by Rojanarat et al. (2012) developed LEV-proliposomes for pulmonary delivery, demonstrating their potential in lung tuberculosis treatment. These proliposomes showed reduced toxicity compared to LEV and did not activate inflammatory mediators, indicating a promising alternative for LEV delivery to the lower airways (Rojanarat et al., 2012).

Electrochemical Mineralization

Barhoumi et al. (2015) investigated the electrochemical mineralization of levofloxacin using a novel electro-Fenton-pyrite process. Their research indicated that hydroxyl radicals formed in this process are the main oxidizing agents, suggesting a new method for degrading levofloxacin in contaminated water (Barhoumi et al., 2015).

Future Directions

There have been efforts in line with the development of alternative strategies to effectively treat infections, using a drug repurposing method, as well as a natural treatment approach . Also, researchers have made some progress in the vaccine development over the years . In addition, solid-state engineering has become a promising approach to improving the stability and potency of antibiotics . These could be potential future directions for Levofloxacin N-oxide.

properties

IUPAC Name

(2S)-7-fluoro-2-methyl-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O5/c1-10-9-27-17-14-11(16(23)12(18(24)25)8-21(10)14)7-13(19)15(17)20-3-5-22(2,26)6-4-20/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLAUMUQGRQERL-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[N+](CC4)(C)[O-])F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[N+](CC4)(C)[O-])F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60151865
Record name Levofloxacin N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60151865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Levofloxacin N-oxide

CAS RN

117678-38-3
Record name Levofloxacin N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117678383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levofloxacin N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60151865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVOFLOXACIN N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE0E2O42UC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levofloxacin N-oxide
Reactant of Route 2
Reactant of Route 2
Levofloxacin N-oxide
Reactant of Route 3
Reactant of Route 3
Levofloxacin N-oxide
Reactant of Route 4
Reactant of Route 4
Levofloxacin N-oxide

Citations

For This Compound
70
Citations
Q Zhu, T Li, J Li, M Guo, W Wang… - Toxicology Mechanisms …, 2012 - Taylor & Francis
… Since there are no published literatures revealed the toxicity, including genotoxicity of levofloxacin n-oxide, the present study was designed to evaluate the genotoxicity of this impurity. …
Number of citations: 8 www.tandfonline.com
P Giri, S Naidu, N Patel, H Patel… - European Journal of Drug …, 2017 - Springer
… The gradient for analyte levofloxacin-N-oxide was as follows: 30% mobile phase B at 0 min, 30% mobile phase B at 0.8 min, 80% mobile phase B at 1 min, 80% mobile phase B at 3 min…
Number of citations: 21 link.springer.com
A Czyrski, K Anusiak, A Teżyk - Scientific Reports, 2019 - nature.com
… MS was levofloxacin N-oxide. Levofloxacin solutions should be protected from direct daylight to maintain drug stability. Levofloxacin N-oxide is formed regardless of the solvent used. …
Number of citations: 20 www.nature.com
WJ Wang, T Li, J Li, Q Liu, YC Xie - Yao xue xue bao= Acta …, 2012 - europepmc.org
… Descarboxyl levofloxacin, desmethyl levofloxacin and levofloxacin N-oxide were identified … was desmethyl levofloxacin, m/z 378.1 was levofloxacin-N-oxide. This method is simple, fast, …
Number of citations: 5 europepmc.org
B De Witte, H Van Langenhove, K Hemelsoet… - Chemosphere, 2009 - Elsevier
… Levofloxacin N-oxide concentrations reached up to 40% of the initial levofloxacin concentration during ozonation at pH 10. Degradation at the quinolone moiety resulted in isatin and …
Number of citations: 139 www.sciencedirect.com
S Böttcher, HV Baum, T Hoppe-Tichy, C Benz… - … of pharmaceutical and …, 2001 - Elsevier
… Elution of levofloxacin-N-oxide required a higher concentration of methanol. After 10 min of isocratic elution a linear gradient was run for 5 min adding 20% methanol (600:400:4 V/V/V). …
Number of citations: 123 www.sciencedirect.com
WJ WANG - Chinese Pharmaceutical Journal, 2015 - pesquisa.bvsalud.org
… for chiral separation of levofloxacin-N-oxide enantiomers and purity test of the bulk drug. … A baseline separation of levofloxacin-N-oxide enantiomers was achieved and the resolution …
Number of citations: 0 pesquisa.bvsalud.org
FA Wong, SJ Juzwin, SC Flor - Journal of pharmaceutical and biomedical …, 1997 - Elsevier
… Standards to both desmethyllevofloxacin and levofloxacin N-oxide were added to plasma quality control samples at concentrations of 4.0 gg ml ~, and their peaks were well resolved …
Number of citations: 171 www.sciencedirect.com
A Hemeryck, R Mamidi, M Bottacini, D Macpherson… - Xenobiotica, 2006 - Taylor & Francis
… In addition, two minor metabolites, ie levofloxacin n-oxide and presumably a glucuronide … Minor metabolites included desmethyl levofloxacin, levofloxacin n-oxide, and a glucuronide …
Number of citations: 20 www.tandfonline.com
VL Beraldo-Araújo, AFS Vicente… - International Journal of …, 2022 - Elsevier
… LV impurities following the NLC production were detected, mainly levofloxacin N-oxide, a degradation product that has no antimicrobial activity and could interfere with LV quantification …
Number of citations: 5 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.